2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-16-8-7-11(9-17(16)21-2)14-10-15(19)12-5-3-4-6-13(12)18-14/h3-9,14,18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPPBUIMJRYVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=CC=CC=C3N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA). This reaction leads to the formation of the desired quinolinone derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
N-Alkylation Reactions
The NH group in the dihydroquinolin-4-one core undergoes alkylation under basic conditions:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Methylation with CH₃I | Na₂CO₃, DMF, 190°C, 2 h | N-Methyl derivative (25a) | 68% |
| Benzylation with C₆H₅CH₂Br | K₂CO₃, DMF, 120°C, 6 h | N-Benzyl derivative | 72% |
Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF) with elevated temperatures .
Oxidation to Aromatic Quinolin-4-ones
The dihydroquinoline core is oxidized to a fully aromatic quinolin-4-one using p-chloranil (tetrachloro-1,2-benzoquinone):
| Substrate | Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one | p-Chloranil (1.2 eq) | DMF, reflux, 2 h | Quinolin-4-one (23a) | 61% |
Oxidation in DMF significantly improves yields compared to dichloromethane (DCM) .
Reduction and Dehydration Sequences
The ketone moiety undergoes reduction followed by acid-catalyzed dehydration:
Step 1: NaBH₄ Reduction
-
Conditions : NaBH₄ (2 eq), MeOH, RT, 1 h.
-
Product : Secondary alcohol intermediate.
Step 2: PTSA-Catalyzed Dehydration
-
Conditions : p-Toluenesulfonic acid (PTSA), air, 100°C, 12 h.
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group directs electrophilic substitution. For example:
Nitration :
-
Conditions : HNO₃/H₂SO₄, 0°C → RT.
-
Product : Nitro-substituted derivative at the para position of the dimethoxyphenyl ring .
Table 1: Optimization of Oxidation Conditions
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | 40 | 24 | 8 |
| 2 | DMF | 190 | 2 | 61 |
Table 2: Yields of N-Alkylated Derivatives
| Derivative | R Group | Conditions | Yield (%) |
|---|---|---|---|
| 25a | CH₃ | DMF, 190°C, 2 h | 68 |
| 25b | CH₂Ph | DMF, 120°C, 6 h | 72 |
Scientific Research Applications
Antioxidant Properties
Research has indicated that compounds similar to 2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one exhibit significant antioxidant activity. These compounds can effectively scavenge free radicals, thereby contributing to the prevention of oxidative stress-related diseases. This property is crucial for developing therapeutic agents aimed at conditions like cancer and neurodegenerative diseases .
Neuroprotective Effects
The compound has been studied for its neuroprotective potential, particularly in the context of Alzheimer's disease. A study highlighted the synthesis of hybrid compounds that incorporate the quinolinone structure with dithiocarbamate moieties, resulting in agents that inhibit cholinesterases and monoamine oxidases—two key enzymes involved in neurodegeneration. These agents demonstrated the ability to cross the blood-brain barrier and showed promise in treating Alzheimer's disease .
Anti-inflammatory Activity
In vitro studies have demonstrated that derivatives of this compound can significantly inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory disorders such as arthritis and other chronic inflammatory conditions .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Antioxidant Activity | Evaluated the free radical scavenging ability of quinolinone derivatives | Showed effective inhibition of oxidative stress markers |
| Alzheimer's Disease Research | Developed multifunctional agents targeting cholinesterases and monoamine oxidases | Compounds displayed significant neuroprotective effects and ability to cross the blood-brain barrier |
| Inflammation Study | Assessed anti-inflammatory properties in cell cultures | Demonstrated inhibition of inflammatory cytokines |
Synthesis and Derivative Development
The synthesis of this compound typically involves reactions that incorporate various functional groups to enhance its biological activity. For instance, the addition of dithiocarbamate moieties has been shown to improve its efficacy against neurodegenerative diseases by targeting multiple pathways involved in neuronal damage .
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Effects
The biological and physical properties of dihydroquinolinones are highly dependent on substituent patterns. Key analogs include:
Table 1: Structural and Functional Comparison of Dihydroquinolinone Derivatives
Key Observations :
- Methoxy Positioning : The 3,4-dimethoxy substitution (target compound) promotes stronger intermolecular interactions compared to the 3,5-isomer, as seen in crystallographic data .
- Halogenation: Fluorine or chlorine substituents (e.g., 4-fluorophenyl or chloro-quinolinyl derivatives) increase lipophilicity, enhancing membrane permeability for larvicidal or antimitotic applications .
Key Insights :
- The 3,4-dimethoxyphenyl group in the target compound enhances antioxidant activity compared to non-methoxy analogs, likely due to electron-donating effects stabilizing free radicals .
- Bulky substituents (e.g., chloro-dimethyl groups in ) reduce bioavailability but improve specificity for antimitotic targets .
Biological Activity
2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of neurodegenerative diseases and antimicrobial properties. This article explores its biological activity based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 283.32 g/mol
- CAS Number : 147463-97-6
The compound is structurally related to other quinolinone derivatives that have demonstrated inhibitory effects on various enzymes linked to neurodegenerative diseases. Specifically, it has been studied for its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in the treatment of Alzheimer's disease (AD).
1. Neuroprotective Effects
Recent studies have shown that derivatives of this compound exhibit significant inhibition of AChE and MAOs. For instance, a related compound was reported to have IC values of 0.28 µM against eeAChE and 0.34 µM against hAChE, indicating potent inhibition capabilities . The ability to cross the blood-brain barrier (BBB) further enhances its potential as a therapeutic agent for AD.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The synthesized quinolinone derivatives showed promising antibacterial activity comparable to standard antibiotics like Ciprofloxacin and antifungal activity against Candida albicans and Aspergillus niger .
Case Study 1: Alzheimer's Disease Treatment
A study focusing on hybrid compounds combining the pharmacophoric features of quinolinones with dithiocarbamate moieties highlighted the potential of these compounds in treating AD. The lead compound exhibited dual inhibition of AChE and MAOs while showing low cytotoxicity in neuronal cell lines at concentrations below 12.5 µM .
Case Study 2: Antibacterial Screening
In a comprehensive screening of synthesized quinolinone derivatives, several compounds were tested for their antibacterial efficacy. Among them, certain derivatives displayed significant zones of inhibition against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL, suggesting their potential as effective antimicrobial agents .
Summary Table of Biological Activities
| Activity | Target | IC50 Value | Notes |
|---|---|---|---|
| AChE Inhibition | eeAChE | 0.28 µM | Potent inhibitor |
| AChE Inhibition | hAChE | 0.34 µM | Effective against Alzheimer's |
| MAO-B Inhibition | hMAO-B | 2.81 µM | Significant inhibitor |
| Antibacterial Activity | Staphylococcus aureus | Not specified | Effective at 100 µg/mL |
| Antifungal Activity | Candida albicans | Not specified | Effective at 100 µg/mL |
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of 2-(3,4-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one?
Answer:
Synthetic optimization involves stepwise adjustments to reaction conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF, dichloromethane) are often used to stabilize intermediates and enhance yield .
- Catalysts : Lithium aluminum hydride (LiAlH4) or thionyl chloride (SOCl2) may reduce side reactions during cyclization .
- Temperature control : Room temperature (rt) or mild heating (e.g., 40–60°C) prevents degradation of dimethoxyphenyl substituents .
Validate purity via HPLC and monitor intermediates using TLC. For reproducibility, document reagent stoichiometry and reaction time systematically .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- X-ray crystallography : Resolves stereochemistry and confirms dihydroquinoline ring conformation .
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirms molecular weight (C17H17NO3, ~299.33 g/mol) and fragmentation patterns .
Basic: How can researchers evaluate the biological activity of this compound in vitro?
Answer:
- Enzyme inhibition assays : Target kinases or oxidoreductases linked to the compound’s methoxy/dimethoxyphenyl motifs. Use fluorescence-based readouts for real-time kinetics .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Statistical validation : Apply one-way ANOVA (p < 0.05) and post-hoc tests (e.g., Fisher’s LSD) to compare dose-response data .
Advanced: How to resolve contradictions in pharmacological data across studies?
Answer:
- Cross-validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Bibliometric analysis : Map conflicting results to methodological differences (e.g., cell line specificity, assay sensitivity) using tools like VOSviewer .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for covariates like solvent choice (DMSO vs. ethanol) .
Advanced: What experimental designs assess the environmental fate of this compound?
Answer:
- Long-term stability studies : Expose the compound to UV light, varying pH (3–10), and microbial communities to simulate degradation .
- Analytical tracking : Use LC-MS/MS to detect transformation products (e.g., demethylated metabolites) in water/soil matrices .
- Ecotoxicology models : Evaluate bioaccumulation in Daphnia magna or zebrafish embryos, correlating with logP values .
Advanced: How can computational modeling predict interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. Prioritize poses with lowest binding energy (ΔG) .
- AI-driven synthesis planning : Tools like Pistachio predict feasible routes for derivatives with enhanced affinity .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity using Random Forest algorithms .
Methodological: What statistical approaches optimize reaction variables?
Answer:
- Factorial design : Test variables (temperature, catalyst loading) in a 2<sup>k</sup> matrix to identify significant interactions .
- Response Surface Methodology (RSM) : Model non-linear relationships between yield and variables (e.g., solvent polarity) .
- ANOVA with Tukey’s HSD : Compare group means in multi-step syntheses to isolate critical steps .
Advanced: How to integrate this compound into a broader theoretical framework?
Answer:
- Link to enzyme inhibition theories : Frame its activity within the Michaelis-Menten model, emphasizing competitive/non-competitive inhibition .
- Structure-activity relationship (SAR) : Compare its dimethoxy groups to analogs (e.g., ethoxy derivatives) to refine pharmacophore models .
- Systems biology : Map its targets onto metabolic pathways (e.g., arachidonic acid cascade) using KEGG or Reactome databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
